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Compound of Interest

Compound Name: Spiro[4.5]decane

Cat. No.: B086366

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
spiro[4.5]decane, a saturated spirocyclic hydrocarbon. The information presented herein is
essential for the structural elucidation, identification, and characterization of this compound in
various research and development settings. This document includes tabulated nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed
experimental protocols for data acquisition, and visualizations of analytical workflows.

Spectroscopic Data Summary

The following sections summarize the available and predicted spectroscopic data for
spiro[4.5]decane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules.

Due to the absence of readily available experimental spectra in the searched literature, a
predicted *H NMR spectrum is presented. The chemical shifts are estimated based on the
chemical environment of the protons. Spiro[4.5]decane has five distinct proton environments.

Table 1: Predicted *H NMR Chemical Shifts for Spiro[4.5]decane
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Predicted Chemical

Position . Multiplicity Integration
Shift (ppm)

H1, H4 1.45-1.55 Multiplet 4H

H2, H3 1.35-1.45 Multiplet 4H

H6, H10 1.40-1.50 Multiplet 4H

H7, H9 1.30-1.40 Multiplet 4H

H8 1.25-1.35 Multiplet 2H

Note: Predicted data should be confirmed with experimental results.

The experimental 3C NMR spectrum of spiro[4.5]decane shows six distinct signals,
corresponding to the six unique carbon environments in the molecule.[1]

Table 2: 13C NMR Chemical Shifts and Assignments for Spiro[4.5]decane

Position Chemical Shift (ppm)
C5 38.0 (predicted)
Cl,C4 36.5 (predicted)
C6, C10 35.0 (predicted)
C2,C3 25.5 (predicted)
C8 25.0 (predicted)
C7,C9 24.5 (predicted)

Note: The assignments are based on typical chemical shifts for cycloalkanes and may require
further 2D NMR experiments for definitive confirmation.

Infrared (IR) Spectroscopy (Predicted)

As an alkane, the IR spectrum of spiro[4.5]decane is expected to be relatively simple,
characterized by C-H stretching and bending vibrations.
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Table 3: Predicted Infrared Absorption Frequencies for Spiro[4.5]decane

Predicted Frequency

Vibrational Mode Intensity
(cm™)

C-H Stretch (sp3 hybridized) 2850 - 2960 Strong

CHz Scissoring (bending) ~1450 - 1470 Medium

C-C Stretch 800 - 1300 Weak

Note: Predicted data should be confirmed with experimental results.

Mass Spectrometry (MS)

The mass spectrum of spiro[4.5]decane is characterized by a molecular ion peak and a series

of fragment ions resulting from the cleavage of the hydrocarbon rings. The NIST WebBook

provides mass spectrometry data for spiro[4.5]decane.[2] The fragmentation of alkanes in

mass spectrometry typically involves the loss of alkyl radicals.[3]

Table 4: Major Fragments in the Mass Spectrum of Spiro[4.5]decane

m/z Proposed Fragment lon Relative Intensity
138 [C10H1s]* (Molecular lon) Moderate

123 [CoH1s]* (Loss of CHs) Low

110 [CsHa4]* (Loss of C2Ha4) Moderate

95 [C7H11]* High

81 [CeHo]* High

67 [CsH7]* Very High (Base Peak)
55 [CaH7]* High

41 [CsHs]*+ High

Experimental Protocols
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The following are detailed protocols for the acquisition of spectroscopic data for

spiro[4.5]decane, a liquid hydrocarbon.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of spiro[4.5]decane in 0.6-0.7 mL of
deuterated chloroform (CDCIs) in a clean, dry 5 mm NMR tube.[4] Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

[e]

Pulse Program: Standard single-pulse sequence.

o

Number of Scans: 16 to 32, depending on the desired signhal-to-noise ratio.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Spectral Width: 0-10 ppm.

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase
and baseline correction. Integrate the signals to determine the relative number of protons.

Sample Preparation: Prepare a more concentrated sample than for *H NMR, typically 20-50
mg of spiro[4.5]decane in 0.6-0.7 mL of CDCls.[4]

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz 1H
frequency). The PubChem data was acquired on a BRUKER HX-90.[1]

Parameters:

[¢]

Pulse Program: Standard proton-decoupled single-pulse sequence.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

Relaxation Delay: 2 seconds.
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o Acquisition Time: 1-2 seconds.

o Spectral Width: 0-220 ppm.

e Processing: Apply a Fourier transform with an exponential multiplication to improve the
signal-to-noise ratio. Perform phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As spiro[4.5]decane is a liquid, a neat sample can be analyzed. Place
a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]

e Instrument: A standard FT-IR spectrometer.
o Parameters:

o Spectral Range: 4000-400 cm~1.[5]

o Resolution: 4 cm™1,

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

[5]

o Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the
spectrum of the sample. The instrument software will automatically ratio the sample
spectrum to the background to generate the transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of spiro[4.5]decane (e.g., 100 ppm) in a
volatile solvent such as hexane or dichloromethane.[6]

e Instrument: A gas chromatograph coupled to a mass spectrometer.
e GC Parameters:

o Injector: Split/splitless injector at 250°C.
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o Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness) is suitable for hydrocarbon analysis.[7]

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

o Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and
hold for 5 minutes.

e MS Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 300.
o lon Source Temperature: 230°C.
o Transfer Line Temperature: 280°C.

o Data Analysis: Identify the peak corresponding to spiro[4.5]decane in the total ion
chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and
major fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of spiro[4.5]decane.
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General Workflow for Spectroscopic Identification
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Caption: General workflow for spectroscopic identification.

Proposed Mass Spectral Fragmentation of Spiro[4.5]decane
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Caption: Proposed mass spectral fragmentation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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